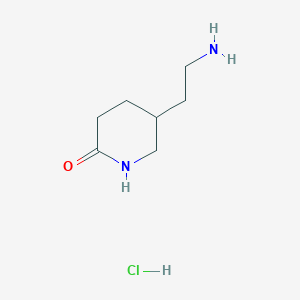
3-(Bis(tert-butoxycarbonyl)amino)propanal
Vue d'ensemble
Description
3-(Bis(tert-butoxycarbonyl)amino)propanal is an organic compound with the molecular formula C13H23NO5. It is a derivative of propanal where the amino group is protected by two tert-butoxycarbonyl groups. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Applications De Recherche Scientifique
Synthèse des phosphatidyléthanolamines
3-(Bis(tert-butoxycarbonyl)amino)propanal: est utilisé dans la synthèse des phosphatidyléthanolamines, qui sont des composants essentiels des membranes biologiques. Ces composés jouent un rôle important dans la fusion membranaire, la signalisation cellulaire et l'activation des enzymes et des canaux ioniques .
Préparation d'acides aminés protégés
Ce composé est utilisé dans la préparation d'acides aminés protégés par le tert-butoxycarbonyle (Boc). Le groupe Boc est un groupe protecteur courant utilisé dans la synthèse peptidique pour empêcher les réactions secondaires indésirables .
Développement de liquides ioniques d'acides aminés
Le composé sert de précurseur dans le développement de liquides ioniques d'acides aminés. Ces liquides ioniques ont des applications potentielles en chimie verte en raison de leur faible volatilité et de leur capacité à dissoudre un large éventail de matériaux .
Recherche sur les réactifs de couplage peptidique
Il est utilisé comme réactif dans les réactions de couplage peptidique. La stabilité et la réactivité de ce composé le rendent approprié pour la formation de liaisons peptidiques sans racémisation .
Chimie médicinale
En chimie médicinale, This compound est utilisé dans la conception et la synthèse de candidats médicaments. Son rôle dans la construction de structures moléculaires complexes est essentiel pour créer de nouveaux agents thérapeutiques .
Science des matériaux
Ce composé trouve des applications dans la science des matériaux, en particulier dans la synthèse des polymères et des résines. Ses groupes fonctionnels permettent la réticulation, ce qui est essentiel pour créer des matériaux ayant les propriétés mécaniques souhaitées .
Chimie analytique
En chimie analytique, il est utilisé comme composé standard ou de référence dans diverses méthodes chromatographiques et spectrométriques, aidant à l'identification et à la quantification des substances .
Techniques de bioconjugaison
This compound: est impliqué dans les techniques de bioconjugaison où il est utilisé pour lier des biomolécules à d'autres composés, tels que des colorants fluorescents ou des agents thérapeutiques, améliorant leurs propriétés ou fonctionnalités .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(tert-butoxycarbonyl)amino)propanal typically involves the protection of an amino group using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran, at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bis(tert-butoxycarbonyl)amino)propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The tert-butoxycarbonyl groups can be selectively removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The tert-butoxycarbonyl groups can be removed using trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products Formed
Oxidation: 3-(Bis
Propriétés
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)14(8-7-9-15)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQYATPTVWCYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


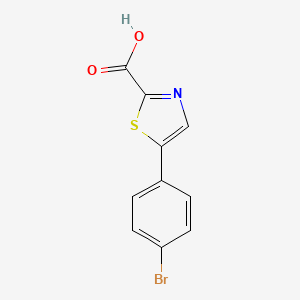
![[1-(3,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1465123.png)
![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)
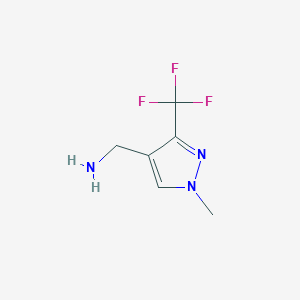
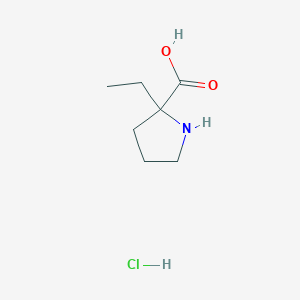
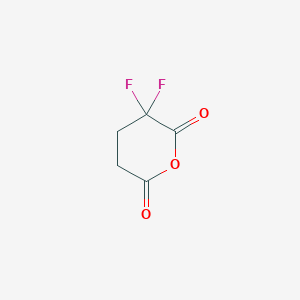

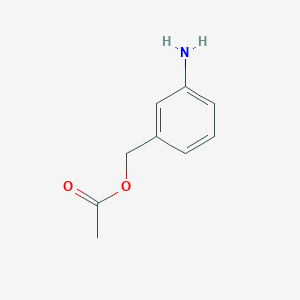
![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1465132.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)

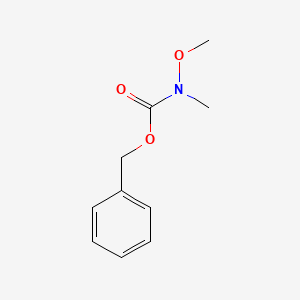
![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B1465139.png)
